molecular formula C6H6ClNO4S2 B346753 methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate CAS No. 941239-79-8

methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate

Cat. No.: B346753
CAS No.: 941239-79-8
M. Wt: 255.7g/mol
InChI Key: LNKKVMGNGVNLEL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate (CAS 941239-79-8) is a high-purity thiophene-based chemical intermediate designed for research and development applications . With the molecular formula C 6 H 6 ClNO 4 S 2 and a molecular weight of 255.70 g/mol, this compound serves as a versatile synthetic building block, particularly in medicinal chemistry . The structure features a carboxylate ester, a sulfonamide group, and a chloro substituent on a thiophene ring, making it a valuable precursor for the synthesis of more complex molecules. Its primary research value lies in its role in constructing potential pharmacologically active compounds, including sulfonamide derivatives which are a common motif in drugs targeting a wide range of diseases . This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKVMGNGVNLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Strategies

Chlorination is typically achieved via electrophilic substitution using chlorine gas or sulfuryl chloride (SO2_2Cl2_2) in the presence of Lewis acids like FeCl3_3. For thiophene derivatives, regioselectivity is controlled by directing groups such as carboxylic acids or esters. For example, methyl thiophene-2-carboxylate undergoes chlorination at the 5-position with 98% regioselectivity under refluxing CCl4_4.

Sulfamoylation Mechanisms

Sulfamoylation involves introducing the -SO2_2NH2_2 group, often through a two-step process:

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO3_3H) forms the sulfonic acid (-SO3_3H) intermediate.

  • Amination : Conversion of -SO3_3H to -SO2_2NH2_2 using ammonia or ammonium hydroxide under controlled pH.

Alternative routes employ sulfamoyl chloride (ClSO2_2NH2_2), though its instability necessitates in situ generation via sulfamic acid (H2_2NSO3_3H) and PCl5_5.

Esterification Techniques

Esterification of the carboxylic acid group is commonly achieved via:

  • Acyl chloride intermediacy : Thionyl chloride (SOCl2_2) converts the acid to its reactive acyl chloride, which is then treated with methanol.

  • Direct acid-catalyzed esterification : Using H2_2SO4_4 or HCl gas, though this method risks sulfamoyl group hydrolysis.

Industrial-Scale Synthesis Protocols

Acyl Chloride-Mediated Esterification (Patent CN112645925A)

This method, adapted for the target compound, involves:

  • Acyl chloride formation :

    • Reactants : 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid (1 equiv), dichloromethane (5–10 mL/g), N,N-dimethylformamide (DMF, catalytic), thionyl chloride (1.2 equiv).

    • Conditions : 0–5°C initial cooling, followed by reflux at 45–50°C for 2–8 hours.

  • Esterification :

    • Reactants : Acyl chloride intermediate, methanol (3–5 mL/g), triethylamine (1.1 equiv).

    • Conditions : 45–50°C for 2–8 hours, followed by reduced-pressure solvent removal at 30–35°C.

  • Refinement :

    • Crude product is dissolved in methanol (1:3–5 w/v), heated to 50°C, and precipitated with water (3:1 v/v). Vacuum drying at 40–50°C yields 91.6% pure product.

Table 1: Reaction Parameters and Outcomes

StepTemperature (°C)Time (h)Yield (%)Purity (%)
Acyl chloride formation45–502–895.296.8
Esterification45–502–891.697.2
Refinement40–50689.598.3

Direct Sulfamoylation of Methyl 5-Chlorothiophene-2-Carboxylate

This route prioritizes early esterification to avoid carboxylic acid interference:

  • Chlorination : Methyl thiophene-2-carboxylate is chlorinated at 5°C using Cl2_2/FeCl3_3.

  • Sulfamoylation :

    • Reactants : Methyl 5-chlorothiophene-2-carboxylate, ClSO3_3H (1.5 equiv), NH4_4OH (2 equiv).

    • Conditions : 0–5°C for sulfonation, 25°C for amination.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane) yields 84% product.

Table 2: Comparative Analysis of Sulfamoylation Methods

MethodReagentsTemperature (°C)Yield (%)
Sulfonation-AminationClSO3_3H, NH4_4OH0–2584
Sulfamoyl ChlorideH2_2NSO3_3H, PCl5_540–6078

Mechanistic Insights and Optimization

Role of N,N-Dimethylformamide (DMF) in Acyl Chloride Formation

DMF catalyzes thionyl chloride’s reaction with carboxylic acids by forming a reactive Vilsmeier-Haack complex, lowering the activation energy for acyl chloride formation. This step is critical for avoiding side reactions such as sulfamoyl group decomposition.

Temperature-Dependent Side Reactions

Elevated temperatures (>50°C) during esterification promote sulfamoyl hydrolysis to -SO3_3H, reducing yields by 12–18%. Conversely, temperatures <40°C slow reaction kinetics, necessitating extended durations.

Solvent Selection for Refinement

Methanol-water mixtures (3:1 v/v) optimize crystallization by modulating solubility. Methanol solvates the product, while water induces supersaturation, yielding 98.3% purity after vacuum drying.

Challenges and Mitigation Strategies

Sulfamoyl Group Instability

The -SO2_2NH2_2 group is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

  • pH control : Maintaining reaction pH 6–7 during amination.

  • Inert atmosphere : Using nitrogen to prevent oxidative degradation.

Regioselectivity in Chlorination

Electron-withdrawing groups (e.g., esters) direct chlorination to the 5-position. Computed molecular electrostatic potential maps confirm 5-position activation due to reduced electron density .

Chemical Reactions Analysis

Types of Reactions

methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate serves as a precursor in the synthesis of pharmaceutical compounds, notably lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its structure allows for modifications that enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that it can inhibit bacterial enzymes, suggesting a mechanism for its antibacterial activity. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.

Anti-Cancer Properties

In vitro studies have evaluated its effects on cancer cell lines, revealing that it induces apoptosis and inhibits proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests its potential as an anticancer agent .

Agrochemical Applications

The compound's unique structure makes it suitable for developing new agrochemicals, particularly in creating herbicides and pesticides. Its interaction with biological targets can be leveraged to design compounds that are effective against specific pests while minimizing environmental impact.

Chemical Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules. It undergoes various chemical reactions, including:

  • Oxidation : Converts the thiophene ring to sulfoxides or sulfones.
  • Reduction : Reduces the sulfamoyl group to sulfamide or sulfonic acid derivatives.
  • Substitution : Introduces different functional groups at various positions on the thiophene ring .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard for calibration in various assays. Its stability and reproducibility make it an excellent candidate for use in quality control processes within pharmaceutical manufacturing .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for NSAIDs like lornoxicamExhibits antimicrobial activity; potential anticancer properties
AgrochemicalsDevelopment of herbicides and pesticidesStructure allows targeting specific pests
Chemical SynthesisIntermediate for complex organic moleculesUndergoes oxidation, reduction, and substitution reactions
Analytical ChemistryStandard for calibration in assaysStability aids in quality control processes

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aminosulfonyl group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate and its analogs:

Compound Name Molecular Formula Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Properties
This compound C$7$H$6$ClNO$4$S$2$ 5-Cl, 3-SO$2$NH$2$, 2-COOCH$_3$ 255.7 High solubility due to sulfamoyl H-bonding; moderate reactivity.
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C$7$H$5$Cl$2$O$4$S$_2$ 5-Cl, 3-SO$2$Cl, 2-COOCH$3$ 278.2 Reactive SO$_2$Cl group; used as intermediate in sulfonamide synthesis.
Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate C$6$H$6$ClNO$4$S$2$ 2-Cl, 5-SO$2$NH$2$, 3-COOCH$_3$ 255.7 Altered dipole due to positional isomerism; potential for distinct bioactivity.
Methyl 5-amino-1-benzothiophene-2-carboxylate C${10}$H$9$NO$_2$S Benzothiophene core, 5-NH$2$, 2-COOCH$3$ 207.2 Enhanced aromaticity; amino group enables nucleophilic reactions.

Reactivity and Functional Group Implications

  • Sulfamoyl (-SO$2$NH$2$) vs. Chlorosulfonyl (-SO$_2$Cl):
    The sulfamoyl group in the target compound is less reactive than the chlorosulfonyl group in its analog . Chlorosulfonyl derivatives are intermediates in synthesizing sulfonamides but require careful handling due to toxicity and hydrolytic instability . In contrast, the sulfamoyl group enhances stability and direct applicability in drug design.
  • Positional Isomerism:
    Substitutent positions significantly alter electronic effects. For example, in methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate , the chlorine at position 2 deactivates the ring differently compared to position 5 in the target compound, affecting electrophilic substitution patterns.
  • Benzothiophene vs. Thiophene Core: Methyl 5-amino-1-benzothiophene-2-carboxylate features a fused benzene ring, increasing aromaticity and steric bulk. This may enhance binding affinity in biological targets but reduce solubility compared to monocyclic thiophenes.

Crystallographic and Supramolecular Behavior

Studies on hydrogen-bonding patterns (e.g., Etter’s rules ) suggest that the sulfamoyl group directs crystal packing via N-H···O interactions. In contrast, chlorosulfonyl analogs lack H-bond donors, leading to less predictable crystal structures .

Research and Application Insights

  • Pharmaceutical Potential: Sulfamoyl derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic carboxylate groups .
  • Agrochemical Uses: Chlorinated thiophenes are precursors in herbicide synthesis, where electronic effects from substituents dictate reactivity toward biological targets .

Biological Activity

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₉H₁₀ClNO₆S₂
Molar Mass327.76 g/mol
Density1.518 g/cm³
Boiling Point480.4 ± 55.0 °C
Flash Point244.3 °C
pKa7.71 ± 0.50
CAS Number70374-38-8

This compound features a thiophene ring, a chloro group, and a sulfamoyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Sulfonamide Group : The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Thiophene Ring : This component facilitates π-π interactions with aromatic residues in proteins, potentially modulating inflammatory pathways and enzymatic functions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may inhibit bacterial enzymes, leading to antibacterial effects.

Anti-inflammatory Effects

The presence of the thiophene ring is associated with anti-inflammatory activity. Studies have shown that compounds with similar structures can reduce inflammation markers, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase : Some derivatives of thiophene sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in regulating intraocular pressure (IOP). This inhibition is beneficial in treating conditions like glaucoma .
  • Pharmacological Studies : A study highlighted the synthesis of this compound and its analogs, revealing their potential as anti-inflammatory agents through various in vitro assays.
  • Binding Affinity Studies : Preliminary binding studies suggest that this compound interacts with specific bacterial enzymes, inhibiting their function and showcasing its antibacterial potential.

Q & A

Q. How can researchers optimize the synthesis of methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using controlled reflux systems. For example, highlights refluxing in dry CH₂Cl₂ under nitrogen to minimize side reactions. Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) can enhance purity, as demonstrated for structurally similar thiophene derivatives . Monitor reaction progress using TLC and confirm purity via melting point (mp) analysis (e.g., mp 146–150°C for 5-chlorothiophene-2-carboxylic acid derivatives, as in ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and functional groups. For example, reports distinct δH shifts for sulfonamide NH (~10–12 ppm) and ester carbonyls (~160–170 ppm in ¹³C NMR). IR spectroscopy identifies key absorptions: sulfonamide S=O (1150–1350 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C-S (600–800 cm⁻¹) . Cross-reference with published data for analogous compounds (e.g., ’s IUPAC naming conventions for acrylamido-thiophene derivatives) to resolve ambiguities .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DCM) and adjust reaction media accordingly. notes that refrigerated storage (0–6°C) is recommended for methyl thiophene carboxylates to prevent hydrolysis, suggesting limited stability in aqueous environments . Pre-screen solubility using microscale assays to guide solvent selection for recrystallization or chromatography.

Q. What protocols are recommended for assessing the biological activity of this compound?

  • Methodological Answer : Conduct in vitro antibacterial assays (e.g., MIC determination against Gram-positive/negative strains) as in , which details evaluating thiophene derivatives for mechanism-of-action studies . Use cell culture supernatants or serum samples (see ELISA protocols in ) for toxicity profiling .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during sulfamoylation of the thiophene ring?

Q. What advanced analytical methods resolve discrepancies in spectral data for this compound?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, used ¹H-¹³C correlations to resolve tert-butyl and cyclohexenyl groups in tetrahydrobenzothiophene derivatives . Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula, as done for ethyl thiophene carboxylates in .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Conduct stability studies using HPLC-MS to track degradation products. ’s storage guidelines (0–6°C) suggest hydrolysis susceptibility, which can be quantified via Arrhenius modeling at elevated temperatures . Use LC-QTOF to identify hydrolyzed fragments (e.g., free carboxylic acids or sulfonamide breakdown products).

Q. What computational tools predict the compound’s binding affinity in drug-target interactions?

  • Methodological Answer : Perform molecular docking with software like AutoDock Vina, using crystal structures of target proteins (e.g., bacterial enzymes from ’s antibacterial studies) . Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics.

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Screen Pd-catalyzed coupling conditions (Suzuki, Heck) using halogenated analogs (e.g., 5-chlorothiophene precursors in ) . Monitor reaction progress via GC-MS and optimize ligand systems (e.g., XPhos) for C–S bond activation.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
    Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) such as reaction time and catalyst loading. ’s emphasis on replicable experimental procedures (e.g., detailed yields, Rf values) ensures consistency . Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring.

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